Fmoc-p-carboxy-phe(OtBu)-OH
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Overview
Description
Synthesis Analysis
Fmoc-p-carboxy-phe(OtBu)-OH is synthesized from the amino acid phenylalanine. It is used in Fmoc-based solid-phase peptide synthesis .Molecular Structure Analysis
The molecular formula of Fmoc-p-carboxy-phe(OtBu)-OH is C29H29NO6 . Its average mass is 487.544 Da and its mono-isotopic mass is 487.199493 Da .Physical And Chemical Properties Analysis
Fmoc-p-carboxy-phe(OtBu)-OH has a molecular weight of 487.55 . It is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Controlled Aggregation Properties
The self-assembled structures formed by Fmoc protected single amino acids, including modifications such as Fmoc-Glu(OtBu)-OH, have been studied for their potential in designing novel nanoarchitectures. These structures are intriguing for various applications in material chemistry, bioscience, and biomedical fields due to their facile route to design and significant potential utility (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Capillary Zone Electrophoresis
Fmoc-Asp(OtBu)-OH, a compound related to Fmoc-p-carboxy-phe(OtBu)-OH, has been enantioseparated using capillary zone electrophoresis (CZE), showcasing its utility in analytical chemistry for the resolution of enantiomers. This application highlights the compound's significance in facilitating the separation and characterization of chiral molecules, which is crucial in the pharmaceutical industry and research (Wu, 2005).
Synthesis of Non-natural Amino Acids
The synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral Fmoc-β3- and -α-amino acids from Fmoc-Asp(OtBu)-OH demonstrates the compound's versatility in creating novel amino acid derivatives. These non-natural amino acids have potential applications in combinatorial chemistry, drug discovery, and the development of peptide-based materials (Hamze, Hernandez, Fulcrand, & Martinez, 2003).
Hydrogel Formation and Nanotube Formation
The study of hydrogel formation and nanotube formation by modified phenylalanine derivatives, including Fmoc-Phe derivatives, underscores the compound's role in the development of novel biomaterials. These materials have implications for drug delivery systems, tissue engineering, and the creation of bioactive scaffolds, demonstrating the compound's utility in advancing materials science and nanotechnology (Rajbhandary, Raymond, & Nilsson, 2017).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVAZYTLZQGHT-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-p-carboxy-phe(OtBu)-OH |
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